2-Bromo-4-fluoro-5-methylaniline hydrochloride
Overview
Description
2-Bromo-4-fluoro-5-methylaniline hydrochloride is a versatile building block used in the synthesis of complex compounds. It is classified as a research chemical and is primarily used as a reagent in organic chemistry and as a specialty chemical . The compound has a molecular formula of C7H7BrFN·HCl and a molecular weight of 240.5 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, it can undergo nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methylaniline hydrochloride . These factors include temperature, pH, and the presence of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-methylaniline hydrochloride typically involves multi-step reactions. One common method includes the bromination and fluorination of 2-methylaniline. The reaction conditions often involve the use of bromine and fluorine reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted anilines .
Scientific Research Applications
2-Bromo-4-fluoro-5-methylaniline hydrochloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate for the synthesis of other complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drug scaffolds and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: This compound is similar in structure and is used in the synthesis of MDL compounds, which are activators of sirtuin 6.
2-Bromo-4-methylaniline: Another structurally similar compound used in various organic synthesis reactions.
Uniqueness
2-Bromo-4-fluoro-5-methylaniline hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCSOCCYOIVHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313588-95-2 | |
Record name | Benzenamine, 2-bromo-4-fluoro-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313588-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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